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An In-depth Technical Guide on the Role of Dimercaprol in Treating Heavy Metal Poisoning

Abstract

Dimercaprol, also known as British Anti-Lewisite (BAL), is a chelating agent developed during

World War II as an antidote to the arsenic-based chemical weapon, Lewisite.[1][2][3] It remains

a critical drug for the treatment of acute poisoning by heavy metals, particularly arsenic, gold,

inorganic mercury, and severe lead poisoning.[1][4][5] Its mechanism of action relies on its two

sulfhydryl groups, which form stable, water-soluble complexes with heavy metals, preventing

them from binding to and inactivating essential sulfhydryl-containing enzymes in the body.[4][6]

[7] This action facilitates the excretion of the metal from the body, mitigating its toxic effects.[6]

Despite its efficacy, dimercaprol has a narrow therapeutic index and can cause significant

adverse effects, necessitating careful administration and monitoring.[1][4] This guide provides a

comprehensive technical overview of dimercaprol, covering its mechanism of action, the

pathophysiology of relevant heavy metal toxicities, clinical pharmacology, and administration

protocols, intended for researchers, scientists, and drug development professionals.

Introduction
Dimercaprol (2,3-dimercaptopropan-1-ol) is a dithiol compound that has been a cornerstone of

chelation therapy for over 70 years.[1][2] Its development was a pivotal moment in toxicology,

providing the first effective antidote for arsenic-based chemical warfare agents.[3][8] Post-war,

its application expanded to clinical toxicology for treating poisoning by various heavy metals.[2]

[3] Heavy metals exert their toxicity primarily by binding to sulfhydryl groups in proteins,
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including critical metabolic enzymes, which disrupts their function and leads to cellular damage.

[7][9][10] Dimercaprol acts as a competitive chelator, offering preferential binding sites for the

metal ions.[1][4] It is administered via deep intramuscular injection, typically in a peanut oil

solution.[1][11] While newer, less toxic analogues like succimer (DMSA) have been developed,

dimercaprol remains an essential drug, particularly for severe, acute poisonings.[1][2]

Mechanism of Action
Chelation Chemistry
The therapeutic effect of dimercaprol is derived from its chemical structure, which features two

thiol (-SH) groups on adjacent carbon atoms.[2][8] These groups have a high affinity for heavy

metal ions such as arsenic (As), mercury (Hg), and lead (Pb).[6][8] Dimercaprol chelates the

metal by forming a stable five-membered ring complex.[2][12] This complex is more water-

soluble than the metal alone, which facilitates its excretion via the kidneys.[6] By forming this

stable chelate, dimercaprol effectively removes the metal from circulation and from its binding

sites on endogenous proteins.[4][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3243178/
https://archive.cdc.gov/www_atsdr_cdc_gov/csem/arsenic/arsenic_pathogen.html
https://academic.oup.com/labmed/article-pdf/33/8/614/24958390/labmed33-0614.pdf
https://www.benchchem.com/product/b125519?utm_src=pdf-body
https://en.wikipedia.org/wiki/Dimercaprol
https://synapse.patsnap.com/article/what-is-dimercaprol-used-for
https://en.wikipedia.org/wiki/Dimercaprol
https://www.medicinenet.com/dimercaprol/article.htm
https://www.benchchem.com/product/b125519?utm_src=pdf-body
https://en.wikipedia.org/wiki/Dimercaprol
https://www.mdpi.com/1660-4601/7/7/2745
https://www.benchchem.com/product/b125519?utm_src=pdf-body
https://www.mdpi.com/1660-4601/7/7/2745
https://www.ncbi.nlm.nih.gov/books/NBK548426/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-dimercaprol
https://www.ncbi.nlm.nih.gov/books/NBK548426/
https://www.benchchem.com/product/b125519?utm_src=pdf-body
https://www.mdpi.com/1660-4601/7/7/2745
https://www.ncbi.nlm.nih.gov/books/NBK549804/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-dimercaprol
https://www.benchchem.com/product/b125519?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-dimercaprol-used-for
https://synapse.patsnap.com/article/what-is-the-mechanism-of-dimercaprol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Inhibition by Heavy Metal

Action of Dimercaprol

Enzyme
(with -SH groups)

Inhibited Enzyme
(Metal-Enzyme Complex)

binds to
-SH groups

Heavy Metal Ion
(e.g., As³⁺, Hg²⁺)

Dimercaprol
(BAL)

Stable Dimercaprol-Metal
Chelate Complex

Metal removed from enzyme

chelates

Reactivated Enzyme

releases

Renal Excretion

Click to download full resolution via product page

Caption: Mechanism of Dimercaprol Chelation.

Reversal of Enzyme Inhibition
Heavy metals like arsenic are toxic because they inhibit essential metabolic enzymes, such as

the pyruvate dehydrogenase complex, by binding to their thiol residues.[13] This disrupts

cellular respiration and energy production.[13] Dimercaprol is most effective when

administered soon after exposure because it is better at preventing enzyme inhibition than at

reactivating already inhibited enzymes.[12] It competes with the enzyme's sulfhydryl groups for
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the metal ion, and by forming a more stable complex, it can extract the metal, thereby restoring

enzyme function.[1][7]

Pathophysiology of Heavy Metal Toxicity
Arsenic Toxicity Pathways
Arsenic exists in two primary inorganic oxidation states: trivalent arsenite (As³⁺) and

pentavalent arsenate (As⁵⁺).[14] As³⁺ is considered more toxic due to its high affinity for

sulfhydryl groups on proteins.[9][14] It disrupts cellular metabolism by inhibiting key enzymes in

glycolysis and the citric acid cycle.[13] As⁵⁺ can act as a phosphate analog, substituting for

phosphate in ATP synthesis to form an unstable arsenate ester that rapidly hydrolyzes,

effectively uncoupling oxidative phosphorylation.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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